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Compound of Interest

Compound Name: Lrrk2-IN-2

Cat. No.: B12412751

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target binding and selectivity
profile of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).
Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease,
making LRRK2 a key therapeutic target. LRRK2-IN-1 has emerged as a critical tool compound
for interrogating the biological functions of LRRK2 and for the development of novel
therapeutics.

On-Target Binding and Potency

LRRK2-IN-1 is an ATP-competitive inhibitor that demonstrates high potency against both wild-
type (WT) LRRK2 and the common pathogenic G2019S mutant. The G2019S mutation, located
in the kinase domain, is known to enhance LRRK2 kinase activity and is a frequent cause of
both familial and sporadic Parkinson's disease.

Table 1: In Vitro Potency of LRRK2-IN-1 against LRRK2 Variants
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Target IC50 (nM) Assay Conditions
LRRK2 (Wild-Type) 13 0.1 mM ATP

LRRK2 (G2019S Mutant) 6 0.1 mMATP

LRRK2 (A2016T Mutant) 2450 Not Specified

LRRK2 (G2019S + A2016T
Double Mutant)

3080 Not Specified

Data compiled from multiple sources.[1][2][3][4]

The A2016T mutation confers resistance to LRRK2-IN-1, highlighting the specificity of the
inhibitor's interaction within the LRRK2 ATP-binding site.[1][5] This resistance is significant, with
the mutant demonstrating approximately 400-fold less sensitivity to the inhibitor.[1][5] In
radioligand binding assays, tritiated LRRK2-IN-1 ([?H]LRRK2-IN-1) has been used to determine
its binding affinity in various tissues.

Table 2: Binding Affinity (Kd) and IC50 of LRRK2-IN-1 in Tissue Homogenates

Tissue Kd (nM) IC50 (nM)
Rat Kidney 26+ 3 40+ 4
Rat Brain Striatum 43+8 65+ 3
Human Brain Striatum 48 £ 2 73+6

Data from radioligand binding assays.[6]

Kinase Selectivity Profile

A critical aspect of a tool compound or potential therapeutic is its selectivity. LRRK2-IN-1 has
been extensively profiled against large panels of kinases, demonstrating a high degree of
selectivity.

Summary of Selectivity Screening:
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LRRK2-IN-1 was evaluated against a panel of over 470 kinases using multiple platforms.[1][5]
[7] In a KINOMEscan™ assay against 442 kinases, at a concentration of 10 uM, only 12
kinases showed significant binding (less than 10% of DMSO control).[1] This gives LRRK2-IN-1
a high selectivity score (S-score) of 0.029 at 3 uM, indicating it interacts with a very small
fraction of the kinome.[1]

Table 3: Off-Target Kinase Interactions of LRRK2-IN-1

Off-Target Kinase Measurement Value (nM) Assay Type
DCLK2 IC50 45 Biochemical Assay
MAPK7 (ERK5) EC50 160 Cellular Assay
AURKB IC50 > 1000 Biochemical Assay
CHEK2 IC50 > 1000 Biochemical Assay
MKNK2 IC50 > 1000 Biochemical Assay
MYLK IC50 > 1000 Biochemical Assay
NUAK1 IC50 > 1000 Biochemical Assay
PLK1 IC50 > 1000 Biochemical Assay

Data compiled from multiple sources.[1][2]

While LRRK2-IN-1 is highly selective, it does exhibit potent inhibition of Doublecortin-like
kinase 2 (DCLK2) and Mitogen-activated protein kinase 7 (MAPK7/ERKD5).[1][2][5] This is an
important consideration for researchers when interpreting cellular phenotypes resulting from
LRRK2-IN-1 treatment. Some studies have suggested potential off-target activities based on
cellular readouts, further emphasizing the need for careful experimental design, including the
use of the resistant A2016T mutant as a negative control.[8]

Signaling Pathways and Experimental Workflows

To visualize the context of LRRK2-IN-1's action and the methods used to characterize it, the
following diagrams are provided.
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Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.
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Caption: Experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data.
Below are outlines of the key assays used to characterize the binding and selectivity of LRRK2-
IN-1.

KINOMEscan™ Competition Binding Assay
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This assay quantifies the ability of a test compound to compete with an immobilized, active-site
directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to
the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

Methodology Outline:

e Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is utilized.
An immobilized, broadly active ligand is prepared on a solid support (e.g., beads).

o Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test
compound (LRRK2-IN-1) are incubated together to allow for binding to reach equilibrium.

e Separation: The solid support is washed to remove any unbound kinase. The amount of
kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of
the test compound for the kinase.

o Quantification: The amount of kinase captured on the solid support is quantified by g°PCR
using the unique DNA tag.

o Data Analysis: Results are typically expressed as "percent of control" (DMSO vehicle). A
lower percentage indicates stronger binding of the test compound. For dose-response
curves, dissociation constants (Kd) are calculated.

Radiometric Kinase Assay (e.g., Dundee Profiling)

This is a traditional and direct method to measure kinase activity by quantifying the transfer of a
radiolabeled phosphate from [y-32P]ATP or [y-33P]ATP to a specific substrate.

Methodology Outline:

o Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase
(e.g., LRRK2), a suitable substrate (e.g., a peptide like Nictide), unlabeled ATP, and MgCl-.

e Inhibitor Incubation: The test compound (LRRK2-IN-1) at various concentrations is pre-
incubated with the kinase/substrate mixture.

e Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP ([y-
32P]ATP or [y-*3P]ATP). The reaction is allowed to proceed for a defined period at a controlled
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temperature (e.g., 30°C).

o Termination and Separation: The reaction is stopped, typically by adding phosphoric acid.
The reaction mixture is then spotted onto phosphocellulose paper (e.g., P81). The paper
binds the phosphorylated substrate but not the free ATP.

o Washing: The filter paper is washed multiple times with a dilute phosphoric acid solution to
remove any unincorporated radiolabeled ATP.

» Detection: The amount of radioactivity incorporated into the substrate on the filter paper is
guantified using a scintillation counter or a phosphorimager.

o Data Analysis: The kinase activity is calculated based on the incorporated radioactivity. IC50
values are determined by plotting the percent inhibition against the log concentration of the
inhibitor.

KiNativ™ Activity-Based Protein Profiling (ABPP)

This chemoproteomic platform measures kinase activity directly in complex biological samples,
such as cell or tissue lysates, by using ATP-competitive, irreversible probes that covalently
label the active sites of kinases.

Methodology Outline:

» Lysate Preparation: Cells or tissues are lysed under conditions that preserve native kinase
activity.

o Competitive Inhibition: The lysate is incubated with varying concentrations of the test
compound (LRRK2-IN-1) to allow it to bind to its target kinases.

e Probe Labeling: A biotinylated, irreversible ATP-competitive probe is added to the lysate. This
probe will covalently label the active sites of kinases that are not occupied by the test
compound.

o Enrichment: The probe-labeled kinases are enriched from the complex proteome using
streptavidin-coated beads.
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o Proteolysis and Mass Spectrometry: The enriched proteins are digested into peptides
(typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

o Data Analysis: The abundance of probe-labeled peptides from each kinase is quantified. A
decrease in the signal for a particular kinase in the presence of the test compound indicates
target engagement. IC50 values can be determined by measuring the reduction in probe
labeling across a range of inhibitor concentrations.

Conclusion

LRRK2-IN-1 is a highly potent and selective inhibitor of LRRK2, making it an invaluable tool for
studying the kinase's role in normal physiology and in the pathophysiology of Parkinson's
disease. While it exhibits remarkable selectivity across the kinome, its known off-target
interactions with DCLK2 and MAPK7 necessitate careful experimental design and data
interpretation. The use of the LRRK2[A2016T] drug-resistant mutant is highly recommended to
confirm that observed cellular effects are a direct result of LRRK2 inhibition. The detailed
binding profile and established experimental protocols outlined in this guide provide a solid
foundation for researchers utilizing LRRK2-IN-1 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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